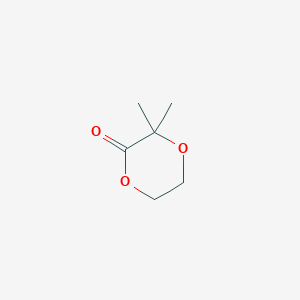
3,3-Dimethyl-1,4-dioxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1,4-dioxan-2-one is a cyclic carbonate with the molecular formula C6H10O3 It is a six-membered ring compound containing two oxygen atoms and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,4-dioxan-2-one can be synthesized through the reaction of dimethyl carbonate with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and using catalysts such as zinc acetate or tin(II) chloride .
Industrial Production Methods
Industrial production of this compound involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
化学反应分析
Types of Reactions
3,3-Dimethyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3-Dimethyl-1,4-dioxan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyesters, which are valuable materials in the production of biodegradable plastics.
Materials Science: The compound is used in the development of novel copolymers with enhanced mechanical and thermal properties.
Biomedical Engineering: It is employed in the fabrication of tissue engineering scaffolds due to its biocompatibility and suitable degradation rate.
作用机制
The mechanism of action of 3,3-Dimethyl-1,4-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, such as tin(II) octoate, leading to the formation of high-molecular-weight polymers. The molecular targets include the hydroxyl groups of the initiator, which react with the cyclic carbonate to form linear or branched polymers .
相似化合物的比较
Similar Compounds
1,3-Dioxan-2-one: Another cyclic carbonate with similar properties but different substituents.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A related compound used as a precursor in cycloaddition reactions.
Uniqueness
3,3-Dimethyl-1,4-dioxan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form high-molecular-weight polymers with desirable properties makes it valuable in various applications, particularly in the development of biodegradable materials .
属性
IUPAC Name |
3,3-dimethyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)5(7)8-3-4-9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHGTYGMRHXKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OCCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)
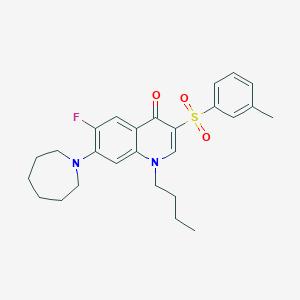
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)
![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)
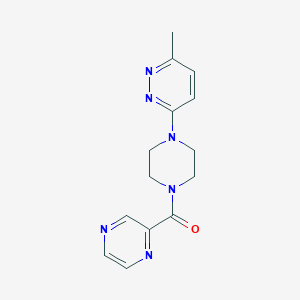
![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)
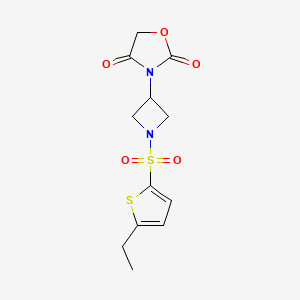
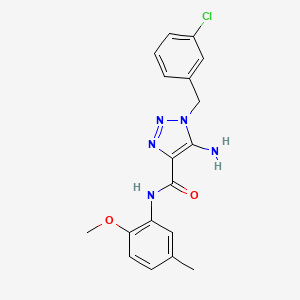
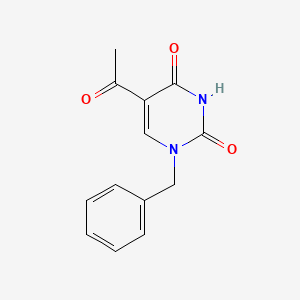
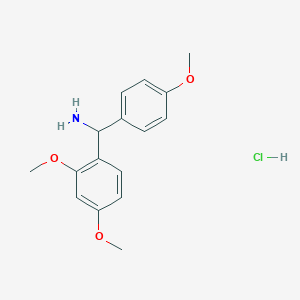
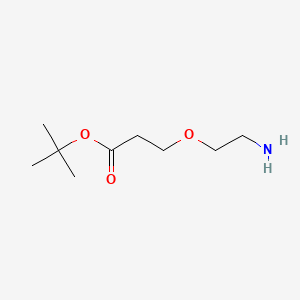
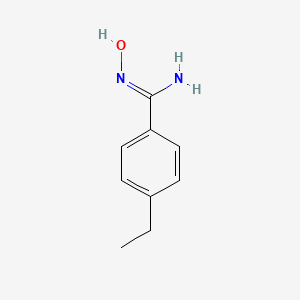
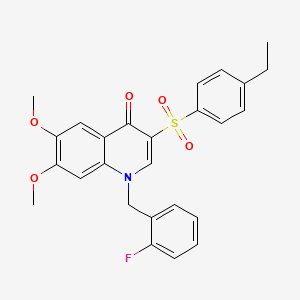
![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
